

4-[(trimethylsilyl)oxy]benzaldehyde physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-[(trimethylsilyl)oxy]benzaldehyde

Cat. No.: B089630

[Get Quote](#)

An In-depth Technical Guide to **4-[(trimethylsilyl)oxy]benzaldehyde** for Advanced Research

Introduction: The Strategic Utility of Silylation in Complex Synthesis

4-[(trimethylsilyl)oxy]benzaldehyde is an organosilicon compound that serves as a cornerstone intermediate in multi-step organic synthesis. It is the trimethylsilyl (TMS) ether derivative of 4-hydroxybenzaldehyde, a ubiquitous building block in the synthesis of pharmaceuticals, natural products, and functional materials. The strategic importance of this compound lies in the protective role of the TMS group. In complex syntheses, the acidic proton of a phenolic hydroxyl group can interfere with a wide range of reagents, including organometallics, hydrides, and strong bases. By converting the hydroxyl group to a sterically bulky and chemically robust silyl ether, its reactivity is temporarily masked.^{[1][2][3]} This allows chemists to perform selective transformations on other parts of the molecule, such as the aldehyde moiety, with high fidelity.^[4] The TMS group can later be removed under mild and specific conditions, regenerating the original phenol and completing a crucial step in the synthetic pathway.^[3] This guide provides a comprehensive overview of the physical properties, synthesis, and applications of **4-[(trimethylsilyl)oxy]benzaldehyde** for professionals in research and drug development.

Section 1: Chemical and Physical Properties

4-[(trimethylsilyl)oxy]benzaldehyde is typically a transparent liquid or a light yellow powder, depending on its purity.^{[5][6]} Its core physical and chemical identifiers are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	1012-12-0	[7]
Molecular Formula	C ₁₀ H ₁₄ O ₂ Si	[8]
Molecular Weight	194.30 g/mol	[7]
Appearance	Transparent liquid to light yellow powder	[5] [6]
Boiling Point	124 °C @ 13 torr	[5] [6]
Density	1.002 g/cm ³	[5] [6]
Flash Point	77.6 °C	[5]
InChI Key	FLVQNLXVIRUAPB-UHFFFAOYSA-N	[8]
Canonical SMILES	C(C)OC1=CC=C(C=C1)C=O	[7]
Solubility	Low in water; soluble in organic solvents	[6] [9]
Purity (Typical)	≥95%	[5]
Storage	Store under inert atmosphere at 2-8°C	[4]

Section 2: Spectroscopic Data Analysis

While a dedicated, peer-reviewed publication of the complete spectra for this specific compound is not readily available, its structure allows for a highly accurate prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

- Aldehyde Proton (CHO): A sharp singlet appearing far downfield, typically in the range of δ 9.8-10.0 ppm. This characteristic chemical shift is diagnostic for the aldehyde proton.
- Aromatic Protons (C₆H₄): The para-substituted benzene ring will give rise to two doublets, representing an AA'BB' system. The protons ortho to the aldehyde group are expected around δ 7.8-7.9 ppm, while the protons ortho to the silyloxy group will appear further upfield, around δ 7.0-7.1 ppm.[10]
- Trimethylsilyl Protons (Si(CH₃)₃): A sharp, intense singlet integrating to nine protons, located significantly upfield around δ 0.2-0.4 ppm. This signal is a definitive indicator of the TMS group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display characteristic signals for each unique carbon environment:

- Carbonyl Carbon (C=O): The aldehyde carbonyl carbon will appear as a singlet in the downfield region, typically at δ 190-192 ppm.[10][11]
- Aromatic Carbons (C₆H₄): Four signals are expected for the aromatic ring. The carbon attached to the silyloxy group (C-OSi) will be the most shielded, appearing around δ 160-162 ppm. The carbon ipso to the aldehyde group will be found near δ 130-132 ppm. The two sets of CH carbons will appear in the δ 115-135 ppm range.[12][13]
- Trimethylsilyl Carbons (Si(CH₃)₃): A single, sharp signal for the three equivalent methyl carbons will be observed at the far upfield end of the spectrum, typically around δ 0-1 ppm.

FTIR Spectroscopy

The infrared spectrum provides critical information about the functional groups present:

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1680 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic aldehyde.[14]
- C-H Stretch (Aldehyde): Two characteristic, medium-intensity bands are often visible around 2850 cm⁻¹ and 2750 cm⁻¹. The latter is particularly diagnostic for aldehydes.[14]

- Si-O-C Stretch: A strong, characteristic band for the silyl ether linkage will appear in the $1100\text{-}1000\text{ cm}^{-1}$ region.
- Aromatic C=C Stretch: Multiple bands of medium intensity will be observed in the $1600\text{-}1450\text{ cm}^{-1}$ region, characteristic of the benzene ring.
- Si-CH₃ Bending: A distinct absorption around 1250 cm^{-1} corresponds to the symmetric deformation of the methyl groups attached to the silicon atom.

Section 3: Synthesis Protocol

The preparation of **4-[(trimethylsilyl)oxy]benzaldehyde** is a standard silylation reaction of the corresponding phenol, 4-hydroxybenzaldehyde. The following protocol is a representative procedure based on established methods for protecting phenolic hydroxyl groups.[\[1\]](#)

Objective: To synthesize **4-[(trimethylsilyl)oxy]benzaldehyde** by protecting the hydroxyl group of 4-hydroxybenzaldehyde using trimethylsilyl chloride.

Materials:

- 4-Hydroxybenzaldehyde
- Trimethylsilyl chloride (TMSCl)
- Triethylamine (NEt₃) or Imidazole
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

- Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq).

- **Dissolution:** Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
- **Base Addition:** Add triethylamine (1.2 eq) or imidazole (1.2 eq) to the solution and stir for 5 minutes at room temperature. **Causality:** The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
- **Silylation:** Cool the reaction mixture to 0 °C using an ice bath. Add trimethylsilyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. **Causality:** Dropwise addition at low temperature helps to control the exothermicity of the reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Workup - Quenching:** Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any remaining TMSCl and neutralize the triethylammonium hydrochloride salt.
- **Extraction:** Extract the aqueous layer with DCM (2x). Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with water and then brine. **Causality:** The brine wash helps to remove residual water from the organic phase.
- **Drying and Filtration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by vacuum distillation to yield pure **4-[(trimethylsilyl)oxy]benzaldehyde** as a clear liquid.

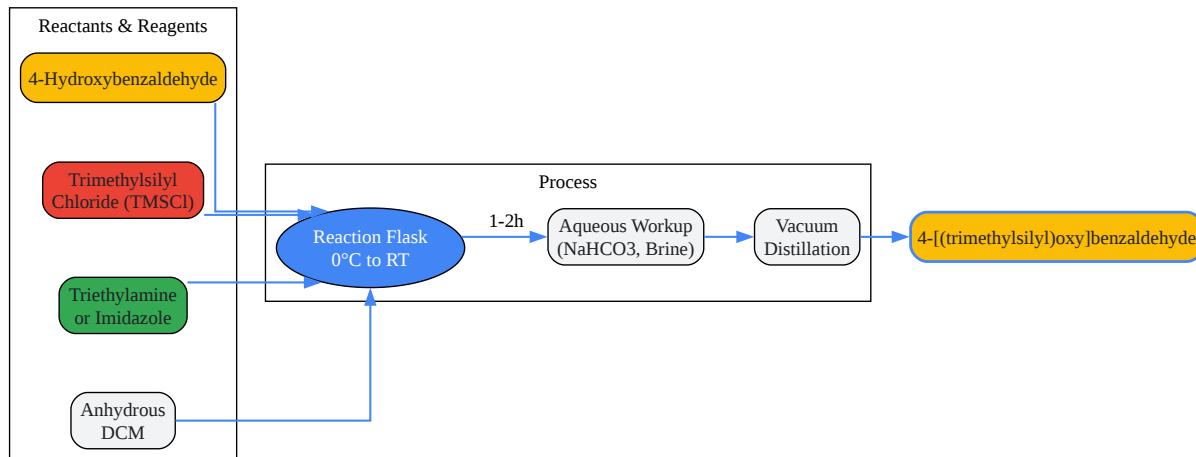
[Click to download full resolution via product page](#)

Diagram 1: Synthesis workflow for **4-[(trimethylsilyl)oxy]benzaldehyde**.

Section 4: Applications in Synthesis and Drug Development

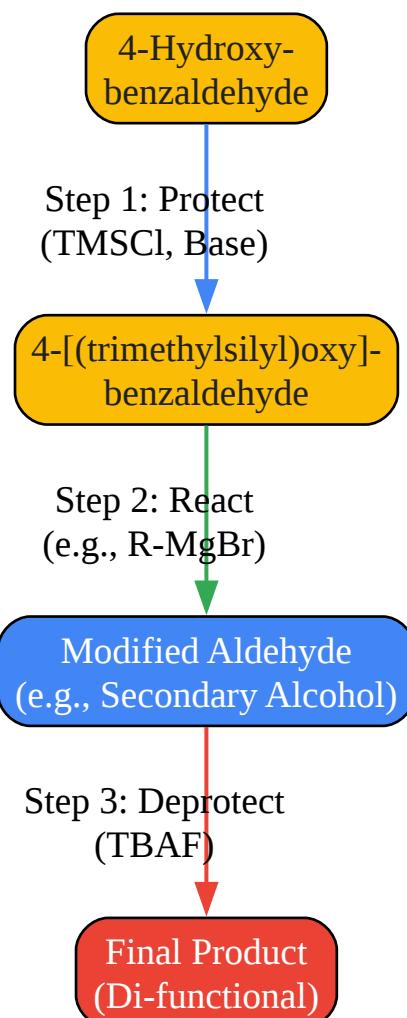
The primary application of **4-[(trimethylsilyl)oxy]benzaldehyde** is as a protected intermediate in organic synthesis. The TMS ether is stable to a variety of non-aqueous and non-acidic conditions, making it an ideal protecting group for phenols.[3][5][15]

Core Utility: Orthogonal Reactivity By masking the phenolic hydroxyl, the aldehyde group becomes the primary site for chemical modification. This allows for a range of selective transformations, including:

- **Nucleophilic Additions:** Grignard reactions, organolithium additions, and Reformatsky reactions can be performed on the aldehyde to form secondary alcohols.

- **Reductions:** Selective reduction of the aldehyde to a primary alcohol using reagents like sodium borohydride (NaBH_4) can be achieved without affecting the silyl ether.
- **Oxidations:** The aldehyde can be oxidized to a carboxylic acid.
- **Olefinations:** Reactions like the Wittig or Horner-Wadsworth-Emmons reaction can convert the aldehyde into an alkene.[4]

Once the desired modifications are complete, the TMS group is easily cleaved. The most common method for deprotection is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or by exposure to mild acidic conditions (e.g., acetic acid in THF/water).[3] This robust protection/deprotection strategy is fundamental in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).[15]



[Click to download full resolution via product page](#)

Diagram 2: Role as a protecting group in a multi-step synthesis.

Section 5: Safety and Handling

4-[(trimethylsilyl)oxy]benzaldehyde is classified as an irritant. Appropriate personal protective equipment (PPE) should be used at all times when handling this chemical.

- GHS Hazard Statements:

- H315: Causes skin irritation.[7]
- H319: Causes serious eye irritation.[7]
- H335: May cause respiratory irritation.[7]

- Precautions for Safe Handling:

- Handle in a well-ventilated area, preferably in a chemical fume hood.[16]
- Wear suitable protective clothing, including chemical-resistant gloves and a lab coat.[16]
- Wear tightly fitting safety goggles or a face shield.[16]
- Avoid breathing fumes or vapors.[16]
- Wash hands thoroughly after handling.[16]

- Conditions for Safe Storage:

- Store the container tightly closed in a dry, cool, and well-ventilated place.[6]
- Keep away from moisture, as the compound can hydrolyze back to 4-hydroxybenzaldehyde.
- Store under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[4]

References

- Wikipedia. Silyl ether. [Link]
- Homework.Study.com. Briefly explain the major synthetic role of silyl ethers. [Link]

- Fiveable. Silyl Ethers Definition - Organic Chemistry Key Term. [\[Link\]](#)
- Royal Society of Chemistry.
- Little, J. L. (2014, April 17). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. [\[Link\]](#)
- Cheméo. Chemical Properties of Benzaldehyde, 4-[(trimethylsilyl)oxy]- (CAS 1012-12-0). [\[Link\]](#)
- Human Metabolome Database. ^{13}C NMR Spectrum (1D, 25.16 MHz, CDCl_3 , experimental) (HMDB0029638). [\[Link\]](#)
- PubMed. (2008, June 13).
- ResearchGate. Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry. [\[Link\]](#)
- Human Metabolome Database. ^{13}C NMR Spectrum (1D, 500 MHz, D_2O , predicted) (HMDB0029686). [\[Link\]](#)
- European Patent Office.
- PubChem. p-((Trimethylsilyl)oxy)benzaldehyde | $\text{C}_{10}\text{H}_{14}\text{O}_2\text{Si}$ | CID 70536. [\[Link\]](#)
- ResearchGate. (2016, April 27). Figure S1. FTIR spectrum of trimethyl(4-methoxybenzyloxy)silane. [\[Link\]](#)
- Google Patents.
- European Patent Office via Google Patents.
- Organic Chemistry Data. NMR Spectroscopy :: ^{13}C NMR Chemical Shifts. [\[Link\]](#)
- Indonesian Journal of Science & Technology. (2019, April 1).
- NIH. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [\[Link\]](#)
- YouTube. (2023, March 2).
- ResearchGate. Figure (1): FTIR spectrum of 4-(4-formylphenoxy)benzaldehyde. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. fiveable.me [fiveable.me]

- 4. Buy 4-[(trimethylsilyl)oxy]benzaldehyde | 1012-12-0 [smolecule.com]
- 5. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. p-((Trimethylsilyl)oxy)benzaldehyde | C10H14O2Si | CID 70536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzaldehyde, 4-[(trimethylsilyl)oxy]- | CymitQuimica [cymitquimica.com]
- 9. prepchem.com [prepchem.com]
- 10. rsc.org [rsc.org]
- 11. hmdb.ca [hmdb.ca]
- 12. hmdb.ca [hmdb.ca]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-[(trimethylsilyl)oxy]benzaldehyde physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089630#4-trimethylsilyl-oxy-benzaldehyde-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com